4-Methoxy-6-methyl-1H-indazole
Overview
Description
- 4-Methoxy-6-methyl-1H-indazole is a heterocyclic compound with the chemical formula C<sub>9</sub>H<sub>10</sub>N<sub>2</sub>O .
- It belongs to the indazole family and contains a methoxy group (–OCH<sub>3</sub>) and a methyl group (–CH<sub>3</sub>) on the indazole ring.
Synthesis Analysis
- Various synthetic approaches exist for indazoles, including transition metal-catalyzed reactions, reductive cyclization reactions, and solvent-free methods.
- Recent research has focused on regiocontrolled synthesis, utilizing functional group compatibility and substitution patterns around the ring.
Molecular Structure Analysis
- The molecular structure of 4-Methoxy-6-methyl-1H-indazole consists of an indazole core with a methoxy group at position 4 and a methyl group at position 6.
Chemical Reactions Analysis
- The synthesis of indazoles involves cyclization reactions, often using ortho-substituted benzylidenehydrazines as starting materials.
- Transition metal-catalyzed approaches have been successful in producing good yields with minimal byproducts.
Physical And Chemical Properties Analysis
- Molecular Weight : 162.19 g/mol
- Appearance : Solid
- Melting Point : Varies
- Solubility : Soluble in organic solvents
Scientific Research Applications
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Pharmaceutical Research
- Indazole-containing derivatives represent one of the most important heterocycles in drug molecules .
- Diversely substituted indazole derivatives bear a variety of functional groups and display versatile biological activities .
- They have gained considerable attention in the field of medicinal chemistry .
- Indazole derivatives scarcely occur in nature, but this particular nucleus in a variety of synthetic compounds possesses a wide range of pharmacological activities, such as anti-inflammatory, antiarrhythmic, antitumor, antifungal, antibacterial, and anti-HIV activities .
- Diversely substituted indazole-containing compounds furnished with different functional groups represent significant pharmacological activities and serve as structural motifs in drug molecules .
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Chemical Synthesis
- The work summarizes latest strategies for the synthesis of 1H- and 2H-indazoles .
- The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent .
- This review article gives a brief outline of optimized synthetic schemes with relevant examples .
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Antihypertensive Applications
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Anticancer Applications
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Antidepressant Applications
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Anti-inflammatory Applications
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Respiratory Disease Treatment
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Synthetic Chemistry
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Antifungal Applications
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Anti-HIV Applications
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Antiarrhythmic Applications
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Anti-emetic Applications
Safety And Hazards
- Considered hazardous due to skin and eye irritation.
- May cause respiratory irritation.
- Follow safety precautions when handling.
Future Directions
- Investigate its pharmacological properties and potential applications.
- Explore modifications to enhance its efficacy or selectivity.
properties
IUPAC Name |
4-methoxy-6-methyl-1H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-6-3-8-7(5-10-11-8)9(4-6)12-2/h3-5H,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYMRYDLWCYMQLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=NN2)C(=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60646509 | |
Record name | 4-Methoxy-6-methyl-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60646509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-6-methyl-1H-indazole | |
CAS RN |
885522-40-7 | |
Record name | 4-Methoxy-6-methyl-1H-indazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885522-40-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methoxy-6-methyl-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60646509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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